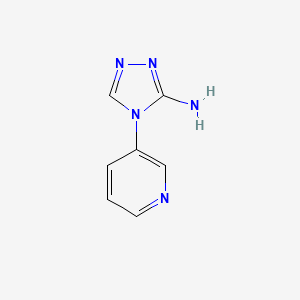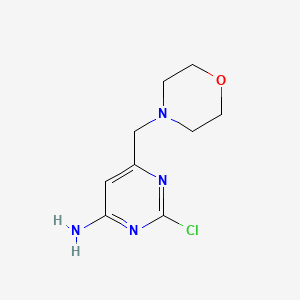![molecular formula C25H24N6O3S2 B1409497 (R)-N-(1-(3-(8-甲基-5-(甲胺基)-8H-咪唑并[4,5-d]噻唑并[5,4-b]吡啶-2-基)苯基)乙基)-2-(甲磺酰基)苯甲酰胺 CAS No. 1779493-12-7](/img/structure/B1409497.png)
(R)-N-(1-(3-(8-甲基-5-(甲胺基)-8H-咪唑并[4,5-d]噻唑并[5,4-b]吡啶-2-基)苯基)乙基)-2-(甲磺酰基)苯甲酰胺
描述
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H24N6O3S2 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
以下是针对Tyk2-IN-3的科学研究应用的全面分析,重点关注独特的应用:
肿瘤免疫监视
Tyk2-IN-3通过参与对癌症细胞免疫反应至关重要的细胞因子信号通路,在肿瘤免疫监视中发挥作用。 它已被证明在内吞细胞因子受体转运、PI3K信号串扰和基础线粒体呼吸中具有支架功能 .
免疫介导的炎症性疾病
该化合物参与银屑病等疾病中多种调节和效应细胞因子的信号传导。 Tyk2中功能障碍的突变对银屑病具有保护作用,使Tyk2成为药物开发的有吸引力的靶标 .
癌症治疗
Tyk2-IN-3因其在靶向恶性周围神经鞘瘤 (MPNST) 和其他 TYK2 过表达或突变的癌症类型的创新治疗策略中的潜在用途而受到关注 .
自身免疫性疾病
该抑制剂由于其对细胞因子信号传导和免疫调节的重大影响,其作用扩展到治疗自身免疫性疾病 .
癌症转移
在癌症转移的背景下,TYK2 激活会导致细胞死亡减少和细胞生长和侵袭增加,这表明像 Tyk2-IN-3 这样的抑制剂可能有利于控制疾病进展 .
实体瘤
酪氨酸激酶抑制剂,包括 Tyk2-IN-3,已因其在治疗实体瘤(例如转移性非小细胞肺癌 (NSCLC))中的疗效而得到探索,其中一些已获得 FDA 的突破性治疗认定 .
作用机制
Mode of Action
Tyk2-IN-3 interacts with its target, TYK2, through an allosteric mechanism . Unlike other Janus kinase inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, Tyk2-IN-3 binds to the regulatory domain of TYK2 with high selectivity . This unique binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes .
Pharmacokinetics
The pharmacokinetics of Tyk2-IN-3 have been studied in healthy subjects . Tyk2-IN-3 was found to be rapidly absorbed after single and multiple-dose administration, with a median time to maximal plasma concentration of 1.5–2.3 hours . Systemic exposure after single or multiple doses increased approximately twofold with a twofold dose increase . Modest accumulation of Tyk2-IN-3 was observed after multiple-dose administration .
Result of Action
The molecular and cellular effects of Tyk2-IN-3’s action involve disrupting dysregulated immune response by inhibiting IL-12, IL-23, and IFN-gamma inflammatory signaling . In clinical trials, Tyk2-IN-3 has shown efficacy in treating conditions like psoriasis and psoriatic arthritis, with patients showing significant improvements in their symptoms .
Action Environment
The action, efficacy, and stability of Tyk2-IN-3 can be influenced by various environmental factors. For instance, genetic factors can play a role, as certain naturally occurring TYK2 variants are known to protect against multiple autoimmune diseases . .
属性
IUPAC Name |
N-[(1R)-1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S2/c1-14(28-23(32)17-10-5-6-11-18(17)36(4,33)34)15-8-7-9-16(12-15)24-29-20-21-19(27-13-31(21)3)22(26-2)30-25(20)35-24/h5-14H,1-4H3,(H,26,30)(H,28,32)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNUFQCQFVAPF-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Tyk2-STAT signaling pathway, and what is its role in the body?
A1: The Tyk2-STAT signaling pathway is a crucial signaling cascade involved in regulating immune responses, cell growth, and differentiation. It is activated by various cytokines, including interferons, interleukins, and growth factors. Here's how it works:
Q2: How is the Tyk2-STAT pathway implicated in inflammatory diseases?
A2: Dysregulation of the Tyk2-STAT pathway, leading to its overactivation, is implicated in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. [, ] This overactivation leads to the increased production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to chronic inflammation and tissue damage.
Q3: Can you provide examples of how the Tyk2-STAT pathway is targeted for therapeutic intervention based on the provided research?
A3: The research highlights the potential of targeting the Tyk2-STAT pathway to treat inflammatory diseases. Here are some examples:
- JAK Inhibitors: JAK inhibitors like Tofacitinib, Baricitinib, and Filgotinib are already approved or in development for treating rheumatoid arthritis and other inflammatory conditions. These drugs work by blocking the activity of JAK kinases, including JAK1, JAK2, and JAK3, which are upstream regulators of the STAT pathway. []
- Targeting Specific Cytokines: Since specific cytokines activate the Tyk2-STAT pathway, targeting these cytokines directly is another approach. For instance, blocking IL-8, as explored in one of the studies, could help reduce airway inflammation in asthma. []
- Natural Compounds: Some studies suggest that naturally occurring compounds like kaempferol can modulate the Tyk2-STAT pathway, offering potential therapeutic benefits in conditions like asthma. Kaempferol was found to inhibit LPS- or IL-8-induced Tyk2 activation and subsequent STAT1/3 activation, highlighting its potential as an anti-inflammatory agent. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



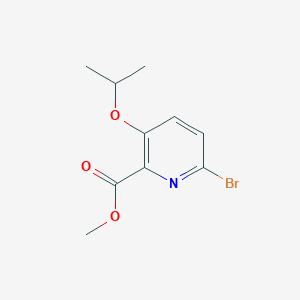
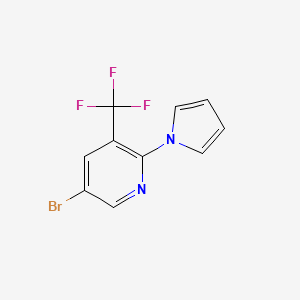
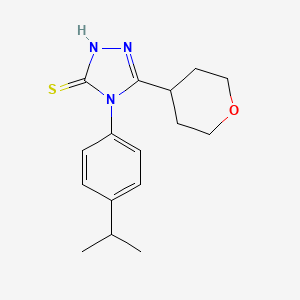
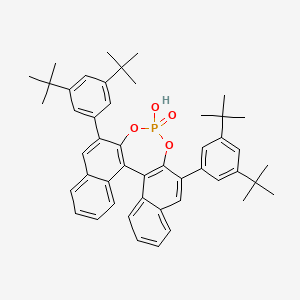

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)
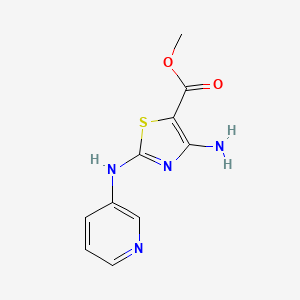
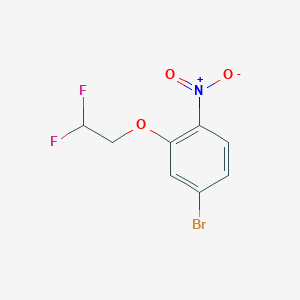
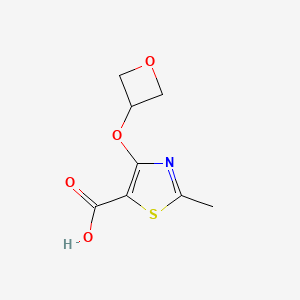

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
